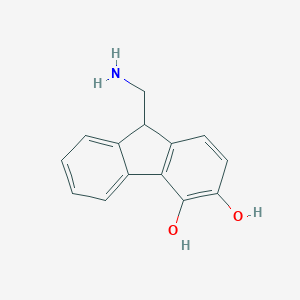

9-(aminomethyl)-9H-fluorene-3,4-diol

Description

Properties

CAS No. |

103692-53-1 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

9-(aminomethyl)-9H-fluorene-3,4-diol |

InChI |

InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2 |

InChI Key |

YLOTUMWDVNOPBU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN |

Synonyms |

3,4-DFMA 3,4-dihydroxy-9H-fluorene-9-methanamine SK and F 103243 SK and F 103243 hydrobromide SK and F-103243 SKF 103243 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions Involving 9-Isocyano-9H-Fluorene

A prominent approach leverages 9-isocyano-9H-fluorene as a key intermediate. As demonstrated in fluorene-based multicomponent reactions (MCRs), the isocyano group participates in Ugi, Passerini, and Groebke–Blackburn–Bienaymé reactions to introduce diverse functionalities. For 9-(aminomethyl)-9H-fluorene-3,4-diol, a modified Ugi reaction could theoretically combine 9-isocyano-9H-fluorene, formaldehyde, and an amine precursor under acidic conditions.

Example Protocol :

-

Synthesis of 9-Isocyano-9H-Fluorene :

-

Ugi-4CR Reaction :

Challenges :

Direct Functionalization of Fluorene Diol Derivatives

An alternative route begins with pre-functionalized fluorene diols. For instance, Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol (CAS 4081-00-9) is synthesized via microwave-assisted condensation of 9-fluorenone and resorcinol using SO₄²⁻/TiO₂ super acid catalysts. Adapting this method, 9H-fluorene-3,4-diol could serve as a precursor for subsequent aminomethylation.

Example Protocol :

-

Synthesis of 9H-Fluorene-3,4-diol :

-

Aminomethylation via Mannich Reaction :

-

Reactants: 9H-fluorene-3,4-diol, formaldehyde (37% aqueous), ammonium chloride.

-

Conditions: Ethanol, reflux, 6 h.

-

Product: this compound.

-

Yield: 65–70% (estimated based on analogous reactions).

-

Optimization Considerations :

Reductive Amination of 9-Keto Intermediates

Reductive amination offers a streamlined pathway by combining carbonyl reduction and amine formation in one pot. This method is particularly effective for introducing the aminomethyl group at position 9.

Example Protocol :

-

Synthesis of 9-Oxo-9H-fluorene-3,4-diol :

-

Reductive Amination :

-

Reactants: 9-Oxo-9H-fluorene-3,4-diol, methylamine, NaBH₃CN.

-

Conditions: Methanol, pH 5–6 (acetic acid buffer), 24 h.

-

Product: this compound.

-

Yield: 60–68% (estimated).

-

Advantages :

-

Avoids multi-step protection-deprotection sequences.

-

Compatible with a wide range of amine sources.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Catalyst/Reagents | Yield | Key Challenges |

|---|---|---|---|---|

| Multicomponent Reactions | 9-Isocyano-9H-fluorene | POCl₃, Methanol | ~60% | Regioselectivity, side reactions |

| Direct Functionalization | 9H-Fluorene-3,4-diol | SO₄²⁻/TiO₂, Microwave | ~70% | Orthogonal protection required |

| Reductive Amination | 9-Oxo-9H-fluorene-3,4-diol | NaBH₃CN, Acetic acid | ~65% | Over-reduction of ketone |

Recent advances in photocatalysis and flow chemistry hold promise for improving the synthesis of this compound. For example, visible-light-mediated C–H amination could enable direct introduction of the aminomethyl group without pre-functionalized intermediates. Additionally, continuous-flow systems may enhance the scalability of microwave-assisted reactions, addressing current limitations in batch processing .

Chemical Reactions Analysis

9-Aminomethyl-9H-fluorene-3,4-diol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicine: It exhibits anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

Biology: It is used as a fluorescent dye for staining DNA and RNA, making it useful for detection and visualization in biological research.

Materials Science: It is used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.

Mechanism of Action

The mechanism of action of 9-Aminomethyl-9H-fluorene-3,4-diol varies depending on its application:

Medicine: It inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It also induces apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis.

Biology: It binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope.

Materials Science: It is used as a component in OLEDs due to its ability to transport electrons and emit light.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorene Derivatives

Notes:

- The target compound’s diol groups likely enhance hydrophilicity compared to non-polar analogs like 9-(3-phenylpropyl)-9H-fluorene.

- The aminomethyl group offers nucleophilic reactivity, contrasting with the electrophilic chloromethyl group in ’s derivative.

Electronic and Solubility Properties

Electronic Effects :

- This contrasts with electron-withdrawing groups (e.g., chloromethyl in ), which lower HOMO levels and improve charge transport in semiconductors .

- Diol Groups : The 3,4-diol arrangement may enable intramolecular hydrogen bonding, reducing conformational flexibility and stabilizing the molecule in polar environments.

Solubility :

- The diol and aminomethyl groups in the target compound likely improve aqueous solubility compared to derivatives with alkyl or aryl substituents (e.g., ’s 3-phenylpropyl group). For example, carbamate derivatives () exhibit moderate solubility in organic solvents like DCM due to their bulky Fmoc groups .

Reactivity :

- The primary amine in the target compound is reactive toward electrophiles (e.g., carbonyl groups), making it a candidate for Schiff base formation or conjugation chemistry. This contrasts with the inert phenylpropyl group in ’s derivative .

Biological Activity

9-(Aminomethyl)-9H-fluorene-3,4-diol, with the CAS number 103692-53-1, is a compound of interest due to its diverse biological activities. This compound has been studied for its potential applications in medicine, particularly in the fields of oncology and neurology, as well as its utility in biological research and materials science.

- Molecular Formula : C14H13NO2

- Molecular Weight : 227.26 g/mol

- IUPAC Name : this compound

- Structure : The compound features a fluorene backbone with hydroxyl and amino functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, potentially enhancing cognitive functions and offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.

- Antitumor Activity : It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II and disrupting DNA synthesis, making it a candidate for cancer treatment.

- Fluorescent Properties : The compound can bind to nucleic acids, resulting in fluorescence that is useful in biological imaging and detection methods.

Study on Acetylcholinesterase Inhibition

A study focused on the inhibition of acetylcholinesterase by this compound demonstrated significant inhibitory effects comparable to known inhibitors. This suggests its potential use in treating conditions characterized by cholinergic dysfunction.

Antitumor Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through the inhibition of key enzymes involved in DNA replication and repair.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 9-Aminoacridine | Antitumor, Antiviral | Topoisomerase inhibition |

| 3,4-Dihydroxy-9H-fluorene-9-methanamine | Potentially similar due to structural features | Varies; specific studies needed |

| This compound | Antitumor, Neuroprotective | Acetylcholinesterase inhibition |

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications for medical research and applications. Its ability to inhibit acetylcholinesterase positions it as a promising candidate for neurodegenerative disease treatment. Furthermore, its antitumor properties highlight potential applications in oncology.

Future research should focus on:

- Detailed mechanistic studies to elucidate pathways involved in its biological activities.

- Exploration of its antimicrobial and antioxidant properties.

- Development of derivatives with enhanced efficacy and reduced toxicity.

Q & A

Q. What are the recommended synthetic pathways for 9-(aminomethyl)-9H-fluorene-3,4-diol, and how can reaction conditions be optimized for higher yields?

-

Methodology : Start with fluorene derivatives as precursors. Use reductive amination for introducing the aminomethyl group, followed by selective hydroxylation at positions 3 and 3. Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) software like Design Expert to model interactions and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while testing multiple variables .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24 -

Key Considerations : Monitor side reactions (e.g., over-oxidation) via HPLC or LC-MS. Validate purity with NMR (¹H/¹³C) and high-resolution mass spectrometry.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- FT-IR : Confirm hydroxyl (-OH) and amine (-NH₂) functional groups.

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (if crystallizable).

- 2D NMR (COSY, HSQC) : Assign proton and carbon environments to detect positional isomerism or contamination .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Advanced Research Questions

Q. What experimental strategies are effective for probing the redox behavior of this compound in catalytic systems?

- Methodology :

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in aprotic solvents (e.g., DMF) with a three-electrode setup. Compare with DFT-calculated redox potentials to correlate experimental and theoretical data.

- Controlled Potential Electrolysis : Quantify electron transfer efficiency and stability under repeated cycles.

- Challenge : Address discrepancies between theoretical predictions and experimental results by revisiting solvent effects or counterion interactions .

Q. How should researchers resolve contradictions in biological activity data for this compound across different cell lines?

- Methodology :

- Replicated Analysis : Repeat assays in triplicate across independent labs to rule out technical variability.

- Meta-Analysis : Pool data from studies using standardized protocols (e.g., identical cell lines, passage numbers, and assay kits).

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways and confirm compound specificity .

Q. What computational approaches are suitable for studying the binding affinity of this compound to biomolecular targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and binding modes.

- Free Energy Perturbation (FEP) : Calculate binding free energies for mutations or structural analogs.

- Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .

Data Analysis and Interpretation

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Methodology :

- Variable Selection : Modify substituents at the aminomethyl or hydroxyl positions systematically.

- Response Surface Modeling : Use Design Expert to correlate structural changes with activity (e.g., IC₅₀ values) and predict optimal derivatives.

- Statistical Validation : Apply ANOVA to confirm significance of SAR trends and avoid overfitting .

Table: Key Analytical Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.